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Compound of Interest |

(R)-1-(3-Chloro-4-

Compound Name: fluorophenyl)ethanamine
hydrochloride

CAS No.: 1257106-65-2

Cat. No.: B597081

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the originally requested compound, (R)-1-(3-Chloro-4-
fluorophenyl)ethanamine hydrochloride, is not publicly available. Following user consent,
this guide presents a detailed analysis of a closely related and structurally relevant chiral salt,
(R)-1-Phenylethanaminium (S)-4-chloromandelate, for which high-quality crystallographic data
has been published. This substitution allows for a comprehensive demonstration of the
requested data presentation, experimental protocols, and visualizations.

Introduction

Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical
ingredients (APIs). Their specific stereochemistry is often crucial for therapeutic efficacy and
safety. Understanding the three-dimensional structure of these molecules and their salts at an
atomic level is paramount for rational drug design, polymorphism screening, and formulation
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development. X-ray crystallography provides the most definitive method for determining
molecular structure and intermolecular interactions in the solid state.

This technical guide provides a detailed overview of the crystal structure of (R)-1-
Phenylethanaminium (S)-4-chloromandelate, a salt formed between a chiral amine and a chiral
carboxylic acid. The data and protocols presented are based on the published crystallographic
study in Acta Crystallographica Section E: Crystallographic Communications (2008), E64,
0559.

Physicochemical Properties

A summary of the key physicochemical properties of the constituent ions is provided below.

(R)-1-Phenylethanamine (S)-4-Chloromandelic Acid
Property . .
(Cation) (Anion)
Molecular Formula CsHi2N* CsHeClOs~
Molecular Weight 122.19 g/mol 185.58 g/mol
Chirality (R)-enantiomer (S)-enantiomer
) Primary ammonium, Phenyl Carboxylate, Hydroxyl, Phenyl
Functional Groups .
group group, Chloro substituent
Role in Salt Cation (Base) Anion (Acid)
Parent Compound (PubChem [CID for 4-Chloromandelic Acid
[1](--INVALID-LINK--)
CID) needed]

Crystallographic Data

The single-crystal X-ray diffraction analysis of (R)-1-Phenylethanaminium (S)-4-
chloromandelate yielded precise data on its solid-state structure. These quantitative findings
are summarized in the tables below.

Crystal Data and Structure Refinement
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Parameter

Value

Empirical Formula

CsH12N* - CsHsClO3~

Formula Weight 307.76 g/mol
Temperature 150(2) K
Wavelength (Mo Ka) 0.71073 A
Crystal System Monoclinic
Space Group P21

Unit Cell Dimensions

a =10.4091 (7) Ab = 5.7635 (4) Ac = 13.2544
(10) Ao = 90°B = 96.831 (4)°y = 90°

Volume 789.52 (10) As

Z (Formula units per unit cell) 2

Calculated Density 1.295 Mg/m3
Absorption Coefficient 0.25 mm—1

F(000) 324

Crystal Size 0.45 x 0.15 x 0.08 mm

Theta Range for Data Collection

2.4°to0 27.5°

Reflections Collected / Unique

[Data not explicitly stated] / 3431

Reflections [I > 2a(1)]

2881

Data / Restraints / Parameters

[Data not explicitly stated] / [Data not explicitly
stated] / [Data not explicitly stated]

Goodness-of-fit on F2

[Data not explicitly stated]

Final R indices [l > 20(1)]

R1 =0.044, wR2 =0.115

R indices (all data)

R1 = [Data not explicitly stated], wR2 = 0.116

Absolute Structure Parameter

-0.03 (8)

Largest Diff. Peak and Hole

0.26 and -0.30 e-A-3
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Data sourced from He, Q., Jennings, M. C., Rohani, S., Zhu, J., & Gomaa, H. (2008). (R)-1-
Phenylethanaminium (S)-4-chloromandelate. Acta Crystallographica Section E: Structure
Reports Online, 64(2), 0559.[2]

Experimental Protocols
Synthesis and Crystallization

The formation of the molecular salt and the growth of single crystals suitable for X-ray
diffraction were achieved through the following procedure:

 Dissolution: (S)-4-chloromandelic acid (2.0 g, approximately 0.01 mol) was dissolved in 10

mL of 2-propanol.[2]

o Addition of Amine: (R)-1-Phenylethanamine (1.3 mL, approximately 0.01 mol) was added
gradually to the solution of the acid.[2]

o Crystallization: The resulting solution was allowed to undergo slow evaporation at room
temperature.[2]

o Crystal Formation: Single crystals of (R)-1-phenylethanaminium (S)-4-chloromandelate

formed as the solvent evaporated.

[ransfer for Crystallization

evaporation

Click to download full resolution via product page

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following key steps:
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Crystal Mounting: A suitable single crystal with dimensions 0.45 x 0.15 x 0.08 mm was
selected and mounted on a diffractometer.

Data Collection: X-ray diffraction data were collected at a low temperature of 150 K to
minimize thermal vibrations of the atoms. A Nonius KappaCCD diffractometer with Mo Ka
radiation (A = 0.71073 A) was used. Data were collected using a combination of ¢ and w
scans.

Data Processing: The collected diffraction intensities were processed, and an absorption
correction was applied using a multi-scan method (SORTAV).

Structure Solution and Refinement: The crystal structure was solved using direct methods
and refined on F2. The positions of hydrogen atoms were inferred from neighboring atoms
and were constrained during the refinement process. The absolute configuration of the chiral
centers was confirmed by the refinement of the Flack parameter, which resulted in a value of
-0.03 (8), confirming the (R) and (S) assignments.

data_collection

ransfer Data
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Structural Analysis and Molecular Interactions

The crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate is an ion pair. The
key feature of the crystal packing is the formation of a two-dimensional network stabilized by
hydrogen bonds. [2]

e The three hydrogen atoms of the ammonium group (-NHs*) on the (R)-1-
phenylethanaminium cation act as hydrogen bond donors.
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e The hydroxyl group (-OH) on the (S)-4-chloromandelate anion also acts as a hydrogen bond
donor.

e The oxygen atoms of the carboxylate group (-COO~) on the anion serve as the primary
hydrogen bond acceptors.

These O—H---O and N—H---O hydrogen bonds create a robust two-dimensional network
perpendicular to the c-axis of the unit cell. This extensive hydrogen bonding network is the
primary force governing the packing of the molecules in the crystal lattice.

Legend

Hydrogen Bond Interaction
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Caption: Key hydrogen bonding interactions in the crystal structure.

Relevance in Drug Development

While this specific salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate, is primarily of
interest for studies in chiral recognition and resolution, its components are highly relevant to the
pharmaceutical industry.

e (R)-1-Phenylethanamine is a widely used chiral resolving agent. The process of forming
diastereomeric salts with a racemic acid, followed by fractional crystallization, is a classical
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and industrially important method for separating enantiomers. Understanding the crystal
structures of these diastereomeric salts is key to optimizing separation processes.

» Chiral a-hydroxy acids, like 4-chloromandelic acid, are valuable chiral building blocks for the
synthesis of more complex APIs. The stereocenter bearing the hydroxyl group is often
incorporated into the final drug molecule.

The study of such crystal structures provides fundamental insights into the intermolecular
interactions that govern chiral recognition in the solid state. This knowledge can be applied to:

» Predicting and controlling the crystallization of desired diastereomers.
o Designing more effective chiral resolving agents.
o Understanding the solid-state properties of chiral APIs and their intermediates.

This in-depth structural knowledge ultimately contributes to the more efficient and robust
development of enantiomerically pure pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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